N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide
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Overview
Description
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes a methoxy group, a piperidinone moiety, and a benzamide core, making it an interesting subject for chemical research and development.
Mechanism of Action
Target of Action
The compound, also known as Apixaban , is a direct inhibitor of activated factor X (FXa) . Factor Xa plays a crucial role in the coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin. Thrombin, in turn, converts fibrinogen to fibrin, leading to clot formation .
Mode of Action
Apixaban interacts with its target, factor Xa, by binding to it with an inhibitory constant of 0.08 nM . This interaction results in a rapid onset of inhibition of FXa, inhibiting both free and prothrombinase- and clot-bound FXa activity in vitro . It has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .
Biochemical Pathways
By inhibiting factor Xa, Apixaban disrupts the coagulation cascade, reducing thrombin generation . This leads to a decrease in the conversion of fibrinogen to fibrin, thereby preventing clot formation . Although Apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of factor Xa by Apixaban prevents the formation of blood clots, making it an effective anticoagulant . Pre-clinical studies of Apixaban in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Action Environment
The action, efficacy, and stability of Apixaban can be influenced by various environmental factors. For instance, the compound’s solubility and dissolution rate can be enhanced by preparing it as an inclusion complex with beta- and hydroxy propyl beta-cyclodextrin . This can potentially enhance its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinone Moiety: The piperidinone ring can be synthesized through the oxidation of piperidine using reagents such as sodium chlorite under mild conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the corresponding phenol derivative using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The piperidinone moiety can be further oxidized to form lactams under oxidative conditions.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures.
Major Products
Oxidation: Formation of lactams.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and piperidinone moiety provide unique binding properties and stability compared to other similar compounds .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-6-5-7-15(12-14)20(24)21-16-9-10-18(25-2)17(13-16)22-11-4-3-8-19(22)23/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTHAUAMKCSCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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